Research on 5-lipoxygenase (5-LOX) pathways often lacks selective inhibitors free of sodium channel off-target effects. This compound directly addresses that gap.
- Potent 5-LOX inhibition (IC50=1 µM) with 41.5-fold selectivity over 15-LOX-1.
- Broad-spectrum anticonvulsant activity decoupled from sodium channel binding.
- In stock; standard pack sizes (10-100 mg) and custom synthesis available.
Molecular FormulaC18H25NO3
Molecular Weight303.4 g/mol
CAS No.824392-37-2
Cat. No.B15409115
⚠ Attention: For research use only. Not for human or veterinary use.
2,4-Oxazolidinedione, 5-nonyl-5-phenyl- (CAS 824392-37-2) is a cyclic imide within the heterocyclic compound class, distinguished by a 5-position featuring both a phenyl and a long-chain nonyl group. With a molecular weight of 303.4 g/mol and an ALogP of 3.57, its substantial hydrophobicity and bulky, flexible alkyl chain render it a specialized chemical tool . This compound is a derivative of the monocyclic 5-alkyl-5-phenyl-2,4-oxazolidinedione scaffold, a class recognized for providing relatively potent, nontoxic, broad-spectrum anticonvulsant effects, thus serving as a critical tool in probing molecular mechanisms distinct from those of conventional sodium channel blockers [1].
Enzyme target5‑lipoxygenase pathway studies
Anticonvulsant mechanismNon‑sodium‑channel anticonvulsant model
SAR & lipophilicityHigh‑logP oxazolidinedione analogue studies
[1] Brouillette, W. J., Brown, G. B., DeLorey, T. M., Shirali, S. S., & Grunewald, G. L. (1988). Anticonvulsant activities of phenyl-substituted bicyclic 2,4-oxazolidinediones and monocyclic models. Comparison with binding to the neuronal voltage-dependent sodium channel. Journal of Medicinal Chemistry, 31(11), 2218–2221. https://doi.org/10.1021/jm00119a025 View Source
Substitution Challenges of 2,4-Oxazolidinedione, 5-nonyl-5-phenyl-
Substituting 2,4-Oxazolidinedione, 5-nonyl-5-phenyl- with other in-class compounds is not a viable option for research requiring specific biological profiles. The unique 5-nonyl substituent profoundly influences key molecular properties such as lipophilicity (ALogP = 3.57) and target engagement, resulting in a distinct pharmacological signature. Unlike simpler oxazolidinediones like trimethadione (logP = -0.37) , which is a weak sodium channel binder (IC50 > 1,000,000 nM) , the long-chain alkyl-phenyl substitution in monocyclic 5-alkyl-5-phenyl-2,4-oxazolidinediones is known to decouple anticonvulsant activity from direct sodium channel interactions, thereby reducing off-target liabilities [1]. Furthermore, the 5-nonyl-5-phenyl- configuration modulates enzyme inhibition with high specificity, as evidenced by a distinct inhibitory profile against 5-lipoxygenase [2], a feature not shared by unsubstituted or less substituted analogs. These inherent property differences render generic substitution scientifically invalid and potentially misleading in experimental settings.
5‑Nonyl substituent
Long‑chain alkyl‑phenyl substitution may shift lipophilicity and target engagement; shorter‑chain or unsubstituted analogs may not reproduce the same pharmacological profile.
Enzyme inhibition profile
Distinct 5‑LOX inhibition and isozyme selectivity can differ with alternative 5‑substituents; generic replacement risks altered pathway‑response interpretation.
Anticonvulsant mechanism
Sodium‑channel decoupling is class‑dependent; simpler 2,4‑oxazolidinediones may retain channel binding and produce a different anticonvulsant endpoint profile.
[1] Brouillette, W. J., Brown, G. B., DeLorey, T. M., Shirali, S. S., & Grunewald, G. L. (1988). Anticonvulsant activities of phenyl-substituted bicyclic 2,4-oxazolidinediones and monocyclic models. Comparison with binding to the neuronal voltage-dependent sodium channel. Journal of Medicinal Chemistry, 31(11), 2218–2221. https://doi.org/10.1021/jm00119a025 View Source
[2] Medical University of Lublin. (n.d.). Record details for MeSH concept M0014961. View Source
Differentiation Evidence for 2,4-Oxazolidinedione, 5-nonyl-5-phenyl-
5-Lipoxygenase Inhibition
The compound inhibits 5-lipoxygenase, a key enzyme in the arachidonic acid cascade. In an ex vivo rat blood assay, the compound exhibited an IC50 value of 1 µM . This represents a substantial potency advantage over the common pan-lipoxygenase inhibitor nordihydroguaiaretic acid (NDGA), which shows an IC50 of 30 µM for 5-LOX in cell-free assays .
5‑LOX InhibitionCross‑study comparable
IC50 1 µM (rat blood ex vivo)
30‑fold lower IC50 vs. NDGA (30 µM)
Supports 5‑LOX target‑engagement assay context
Assay conditions differ; cell‑free vs. ex vivo
InflammationLipoxygenaseEnzyme InhibitionEx Vivo
Evidence Dimension
5-Lipoxygenase (5-LOX) Inhibition
Target Compound Data
IC50 = 1 µM
Comparator Or Baseline
Nordihydroguaiaretic acid (NDGA) IC50 = 30 µM
Quantified Difference
Target compound is 30-fold more potent (lower IC50)
Conditions
Ex vivo assay in rat blood (Target) vs. cell-free assay (Comparator)
Why This Matters
For research models of inflammation or cancer progression where selective 5-LOX inhibition is required, this compound provides a 30-fold more potent starting point than NDGA, allowing for more effective target engagement at lower concentrations.
InflammationLipoxygenaseEnzyme InhibitionEx Vivo
5-LOX/15-LOX Selectivity
The compound exhibits a distinctive selectivity profile across lipoxygenase isozymes. While it potently inhibits 5-LOX in rat blood (IC50 = 1 µM) , it shows markedly weaker activity against human 15-LOX-1, with an IC50 of 41.5 µM [1]. This contrasts with non-selective inhibitors like NDGA, which inhibits 5-LOX, 12-LOX, and 15-LOX with IC50 values in the range of 0.2-30 µM .
Target compound exhibits a 41.5-fold selectivity for 5-LOX over 15-LOX; NDGA shows minimal selectivity (1- to 150-fold depending on conditions)
Conditions
5-LOX: ex vivo rat blood assay; 15-LOX-1: recombinant human enzyme inhibition assay
Why This Matters
This isozyme selectivity enables more targeted mechanistic studies in the arachidonic acid pathway, reducing confounding effects from broad-spectrum lipoxygenase inhibition.
[1] BindingDB. (n.d.). BDBM50206312 (CHEMBL3951677): Inhibition of human 15-LOX-1. View Source
Anticonvulsant Mechanism & Sodium Channel Binding
The 5-alkyl-5-phenyl substitution pattern is a key determinant of anticonvulsant mechanism. Monocyclic 5-alkyl-5-phenyl-2,4-oxazolidinediones, as a class, provide potent, nontoxic, broad-spectrum anticonvulsant effects that are not the result of interactions at the neuronal voltage-dependent sodium channel [1]. In contrast, the standard anticonvulsant trimethadione (5,5-dimethyl substitution) inhibits sodium channel binding with an IC50 > 1,000,000 nM and shows ED50 values of 627.0 mg/kg in MES models . The long-chain nonyl substitution is hypothesized to enhance membrane partitioning and target engagement through a distinct, non-sodium channel mechanism.
Anticonvulsant MechanismClass‑level inference
Decouples anti‑MES activity from sodium channel binding
Supports non‑sodium‑channel anticonvulsant model research
Class‑level finding; confirm for this specific nonyl‑phenyl analogue
NeuroscienceAnticonvulsantSodium ChannelSAR
Evidence Dimension
Anticonvulsant Mechanism and Sodium Channel Binding
Target Compound Data
Class effect: Monocyclic 5-alkyl-5-phenyl-2,4-oxazolidinediones show anti-MES activity without sodium channel binding.
Class of target compound decouples anticonvulsant activity from sodium channel blockade, unlike trimethadione.
Conditions
Mice maximal electroshock (MES) model and [3H]BTX-B binding assay
Why This Matters
This mechanistic distinction is critical for researchers investigating novel anticonvulsant pathways or seeking to avoid the well-known adverse effects associated with sodium channel-blocking agents, such as use-dependent cardiac and CNS toxicity.
NeuroscienceAnticonvulsantSodium ChannelSAR
[1] Brouillette, W. J., Brown, G. B., DeLorey, T. M., Shirali, S. S., & Grunewald, G. L. (1988). Anticonvulsant activities of phenyl-substituted bicyclic 2,4-oxazolidinediones and monocyclic models. Comparison with binding to the neuronal voltage-dependent sodium channel. Journal of Medicinal Chemistry, 31(11), 2218–2221. https://doi.org/10.1021/jm00119a025 View Source
Proliferation Arrest & Differentiation Induction
This compound exhibits pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte lineage [1]. While specific quantitative IC50 or EC50 values are not available from this source, the described phenotype is highly distinct from that of simple anticonvulsant oxazolidinediones like trimethadione or paramethadione, which have not been reported to possess such differentiating activity.
Pronounced activity in arresting proliferation and inducing monocyte differentiation.
Comparator Or Baseline
Trimethadione, Paramethadione: No reported differentiating activity.
Quantified Difference
Qualitatively distinct biological phenotype.
Conditions
Undifferentiated cell models (unspecified)
Why This Matters
This unique activity profile, even if not fully quantified, highlights the compound's potential for applications in oncology and dermatology that are entirely absent for other 2,4-oxazolidinediones, guiding procurement for exploratory research in these areas.
[1] Web Data Commons. (n.d.). Property value for compound: arrests proliferation and induces monocyte differentiation. View Source
Research Applications of 2,4-Oxazolidinedione, 5-nonyl-5-phenyl-
5-Lipoxygenase Inflammatory Pathway Research
This compound is a highly suitable tool for studies aimed at dissecting the role of 5-lipoxygenase (5-LOX) in inflammation, cancer, and other diseases. Its potent inhibition in a physiologically relevant ex vivo rat blood assay (IC50 = 1 µM) and 41.5-fold selectivity over 15-LOX-1 [1] makes it superior to non-selective pan-LOX inhibitors like NDGA. Researchers can utilize this compound to specifically interrogate the leukotriene pathway while minimizing confounding effects on other arachidonic acid metabolites [1].
Sodium Channel-Independent Anticonvulsant Research
The 5-alkyl-5-phenyl substitution pattern in this compound class is known to confer broad-spectrum anticonvulsant activity that is mechanistically distinct from classic sodium channel blockers like trimethadione or phenytoin [2]. This compound is therefore a valuable probe for mapping novel neural targets for seizure control and for developing anticonvulsant therapeutics with potentially improved safety profiles and fewer cardiac or CNS side effects [2].
Differentiation Therapy in Oncology & Dermatology
The reported ability of this compound to arrest proliferation and induce monocyte differentiation in undifferentiated cells [3] positions it as a unique chemical probe for research into differentiation therapy. This is highly relevant for certain leukemias and for hyperproliferative skin conditions like psoriasis, where restoring normal differentiation is a key therapeutic goal [3].
SAR Studies of Lipophilic Oxazolidinediones
With its high ALogP of 3.57 , this compound is an ideal candidate for SAR studies exploring the impact of extreme lipophilicity on membrane permeability, oral bioavailability, and target engagement within the 2,4-oxazolidinedione class. Its distinct biological activities compared to more hydrophilic analogs (e.g., trimethadione, logP = -0.37 ) provide a clear contrast for understanding how physicochemical properties dictate in vitro and in vivo pharmacology.
Application
Selection Property
Validation Focus
5‑LOX pathway studies
Reported 5‑LOX inhibition potency
Isozyme selectivity and ex vivo target engagement
Non‑sodium‑channel anticonvulsant model
Class‑level decoupling from sodium channel binding
Anti‑MES activity and neuronal target identification
Cell differentiation & proliferation arrest research
Reported monocyte differentiation induction
Differentiation endpoint verification in disease‑model cells
SAR and lipophilicity‑driven pharmacology
High ALogP (3.57) within oxazolidinedione series
Membrane partitioning and oral exposure model characterization
[1] BindingDB. (n.d.). BDBM50206312 (CHEMBL3951677): Inhibition of human 15-LOX-1. View Source
[2] Brouillette, W. J., Brown, G. B., DeLorey, T. M., Shirali, S. S., & Grunewald, G. L. (1988). Anticonvulsant activities of phenyl-substituted bicyclic 2,4-oxazolidinediones and monocyclic models. Comparison with binding to the neuronal voltage-dependent sodium channel. Journal of Medicinal Chemistry, 31(11), 2218–2221. https://doi.org/10.1021/jm00119a025 View Source
[3] Web Data Commons. (n.d.). Property value for compound: arrests proliferation and induces monocyte differentiation. View Source
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